N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide
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Overview
Description
N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a triazole moiety, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide typically involves a multi-step process:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Triazole Moiety: The triazole ring is introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced through nucleophilic substitution reactions, often using methoxyethyl halides.
Formation of the Carboxamide Group: The carboxamide group is typically formed by reacting the amine group of the piperidine ring with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can modulate the compound’s binding affinity and selectivity, while the methoxyethyl group may enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
- N-(2-ethoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide
- N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-sulfonamide
Uniqueness
N-(2-methoxyethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the triazole moiety, in particular, distinguishes it from other piperidine derivatives and contributes to its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-(triazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2/c1-18-9-6-12-11(17)15-7-2-10(3-8-15)16-13-4-5-14-16/h4-5,10H,2-3,6-9H2,1H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDQJJWJAHVZAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(CC1)N2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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